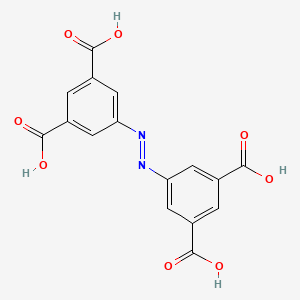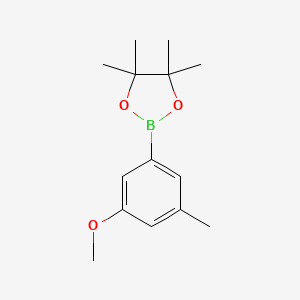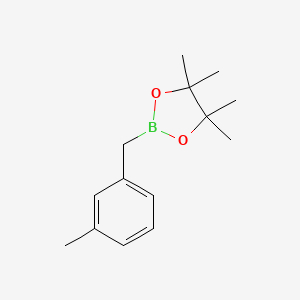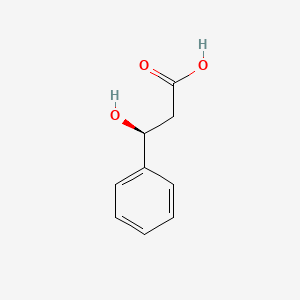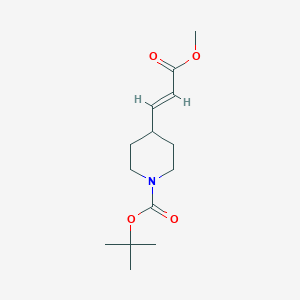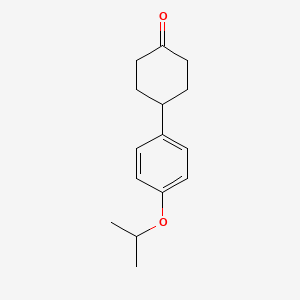
4-(4-Isopropoxyphenyl)cyclohexanone
Übersicht
Beschreibung
4-(4-Isopropoxyphenyl)cyclohexanone is a chemical compound with the CAS Number 365553-47-5 . It has a linear formula of C15H20O2 . The compound is a white to off-white solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-isopropoxyphenyl)cyclohexan-1-one . The InChI code is 1S/C15H20O2/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h5-6,9-12H,3-4,7-8H2,1-2H3 . The molecular weight of the compound is 232.32 .Physical And Chemical Properties Analysis
The compound has a boiling point of 357.7°C at 760 mmHg . The flash point is 152.8°C . It should be stored in a sealed container in a dry room .Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structures
The molecular and crystal structures of derivatives similar to 4-(4-Isopropoxyphenyl)cyclohexanone have been extensively studied to understand their chemical behavior and physical properties. For instance, the structural analysis of a hydroxy derivative by X-ray diffraction revealed detailed insights into its orthorhombic crystal structure and hydrogen bonding, which are crucial for its potential applications in materials science and crystal engineering (Kutulya et al., 2008).
Carbonic Anhydrase Inhibitory Properties
Cyclohexanonyl bromophenol derivatives, a category related to 4-(4-Isopropoxyphenyl)cyclohexanone, have been synthesized and evaluated for their inhibitory properties against human carbonic anhydrase isozymes. This research suggests potential pharmaceutical applications, specifically in treating conditions like glaucoma, epilepsy, and osteoporosis, due to their significant inhibitory activity (Balaydın et al., 2012).
Catalytic Applications
The selective hydrogenation of phenol to cyclohexanone, a reaction closely related to the compound , highlights the importance of catalysts in industrial chemistry. A study demonstrated the use of Pd nanoparticles on a mesoporous graphitic carbon nitride catalyst for this reaction, achieving high conversion and selectivity under mild conditions. This research paves the way for more efficient and environmentally friendly processes in the chemical industry (Wang et al., 2011).
Liquid Crystal Intermediates
Cyclohexanone derivatives, including structures similar to 4-(4-Isopropoxyphenyl)cyclohexanone, serve as crucial intermediates in the production of liquid crystal displays. Advances in synthesizing these derivatives have led to improvements in the performance and manufacturing processes of liquid crystal displays, illustrating the material's significance in electronic devices and technologies (Hong-zhang, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-propan-2-yloxyphenyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h5-6,9-12H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFQPKJYDDUXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3132222.png)
![2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3132224.png)
![Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate](/img/structure/B3132236.png)
![2-[2-(4-Chloro-1,6-dimethyl-2-oxo-1,2-dihydro-pyridin-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132244.png)
![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132252.png)
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3132258.png)
![2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132282.png)
